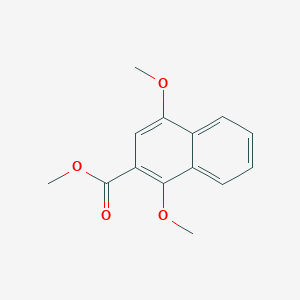

Methyl 1,4-dimethoxy-2-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1,4-dimethoxy-2-naphthoate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

Methyl 1,4-dimethoxy-2-naphthoate serves as a key intermediate in the synthesis of various chemical compounds. It can be transformed into other derivatives through functional group modifications, making it valuable for creating complex molecules.

Synthesis of Protected Alcohols and Phenols

The compound is utilized as a protecting group for hydroxyl functions in organic synthesis. The protection strategy using this compound allows for selective removal under oxidative conditions without affecting sensitive acyl groups derived from polyunsaturated fatty acids. This application is particularly important in synthesizing complex natural products and pharmaceuticals .

Formation of Naphthoquinones

This compound can be brominated to yield 3-bromo-1,4-dimethoxy-2-naphthoic acid, which is a precursor for naphthoquinone derivatives. These derivatives have shown promising biological activities, including antibacterial properties .

Biological Activities

Research has indicated that this compound and its derivatives exhibit various biological activities. These include antimicrobial, anticancer, and enzyme inhibition effects.

Antimicrobial Properties

A study demonstrated that derivatives of this compound displayed significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural features of these compounds correlated with their biological efficacy .

| Activity Type | Microorganism | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antibacterial | S. aureus | Effective |

Anticancer Potential

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. The IC50 values observed were in the low micromolar range, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 3.5 |

Case Study: Synthesis of Natural Products

A notable application of this compound was in the synthesis of a complex ether phospholipid containing docosahexaenoic acid (DHA). The compound's protective ability allowed for the successful synthesis without disrupting sensitive double bonds in the acyl chain .

Case Study: Development of Antibacterial Agents

Research involving the modification of this compound led to the creation of new antibacterial agents that showed enhanced activity against gram-positive bacteria compared to existing treatments. Structural modifications were found to significantly improve potency.

Analyse Des Réactions Chimiques

Bromination at the C3 Position

Methyl 1,4-dimethoxy-2-naphthoate undergoes regioselective bromination using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature. This reaction yields 3-bromo-1,4-dimethoxy-2-naphthoate with 98% efficiency .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS (1.1 eq) | DMF | RT | 16 hrs | 98% |

¹H NMR data for the product (DMSO-d₆): δ 8.13–8.09 (m, 2H), 7.74–7.71 (m, 2H), 3.93 (s, 3H), 3.91 (s, 3H) .

Hydrolysis to Carboxylic Acid

The methyl ester group is hydrolyzed under basic conditions to form 3-bromo-1,4-dimethoxy-2-naphthoic acid . This is achieved using potassium hydroxide (KOH) in a THF/MeOH/H₂O mixture under reflux .

Optimized Protocol

The product’s ¹³C NMR (CDCl₃) shows a carbonyl signal at δ 171.19, confirming acid formation .

Reduction to Alcohol Derivatives

Lithium aluminum hydride (LiAlH₄) reduces the ester to (1,4-dimethoxynaphthalen-2-yl)methanol , a key precursor for protecting group chemistry .

Reduction Data

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ (2 eq) | Dry THF | 0°C → RT | 89% |

This alcohol is further functionalized to 2-(chloromethyl)-1,4-dimethoxynaphthalene (DIMONCl) using SOCl₂ or MsCl .

Amidation and Cyclization to Heterocycles

The brominated derivative reacts with aniline to form 3-bromo-1,4-dimethoxy-N-phenyl-2-naphthamide , which undergoes copper-catalyzed cyclization to pyrimidinone-fused naphthoquinones .

Cyclization Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NaN₃, CuI, L-proline | CuI | DMSO | 100°C | 63% |

The resulting compounds (e.g., KHQ 714) show antimicrobial activity against oral pathogens (MIC: 1.56–100 μg/mL) .

Spectral Data Compilation

Table 1: NMR Data for Key Derivatives

Propriétés

Numéro CAS |

127536-35-0 |

|---|---|

Formule moléculaire |

C14H14O4 |

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

methyl 1,4-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-16-12-8-11(14(15)18-3)13(17-2)10-7-5-4-6-9(10)12/h4-8H,1-3H3 |

Clé InChI |

YCLPKVULIDNCMN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.